Cas no 536974-83-1 (Benzoic acid, 3,5-dichloro-4-(phenylmethoxy)-, methyl ester)

Benzoic acid, 3,5-dichloro-4-(phenylmethoxy)-, methyl ester 化学的及び物理的性質
名前と識別子
-
- Benzoic acid, 3,5-dichloro-4-(phenylmethoxy)-, methyl ester
- Methyl 4-(benzyloxy)-3,5-dichlorobenzoate
- methyl 3,5-dichloro-4-phenylmethoxybenzoate
- 536974-83-1
- AKOS022857975
- SCHEMBL1458413
- HHJLUJGYZFXISM-UHFFFAOYSA-N
- CS-0191505
- E89868
- 4-Benzyloxy-3,5-dichloro-benzoic Acid Methyl Ester
- Methyl4-benzyloxy-3,5-dichloro-benzoate
- MFCD06204057
-
- インチ: InChI=1S/C15H12Cl2O3/c1-19-15(18)11-7-12(16)14(13(17)8-11)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
- InChIKey: HHJLUJGYZFXISM-UHFFFAOYSA-N
- ほほえんだ: COC(=O)c1cc(Cl)c(OCc2ccccc2)c(Cl)c1
計算された属性
- せいみつぶんしりょう: 310.0163496Da
- どういたいしつりょう: 310.0163496Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 35.5Ų
Benzoic acid, 3,5-dichloro-4-(phenylmethoxy)-, methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR01M3U5-5g |
Methyl4-benzyloxy-3,5-dichloro-benzoate |
536974-83-1 | 95% | 5g |
$770.00 | 2025-02-12 | |
Aaron | AR01M3U5-1g |
Methyl4-benzyloxy-3,5-dichloro-benzoate |
536974-83-1 | 95% | 1g |
$257.00 | 2025-02-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1262175-1g |
Methyl 4-(benzyloxy)-3,5-dichlorobenzoate |
536974-83-1 | 98% | 1g |
¥1525.00 | 2024-05-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1262175-500mg |
Methyl 4-(benzyloxy)-3,5-dichlorobenzoate |
536974-83-1 | 98% | 500mg |
¥1145.00 | 2024-05-09 |
Benzoic acid, 3,5-dichloro-4-(phenylmethoxy)-, methyl ester 関連文献
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
Benzoic acid, 3,5-dichloro-4-(phenylmethoxy)-, methyl esterに関する追加情報
Benzoic Acid, 3,5-Dichloro-4-(Phenylmethoxy)-, Methyl Ester (CAS No: 536974-83-1)
The compound Benzoic acid, 3,5-dichloro-4-(phenylmethoxy)-, methyl ester (CAS No: 536974-83-1) is a highly specialized organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzoic acid backbone substituted with chlorine atoms at the 3 and 5 positions and a phenylmethoxy group at the 4 position. The methyl ester functionality further enhances its chemical versatility. This compound has garnered attention in recent years due to its potential in drug discovery and material science.
Recent studies have highlighted the importance of benzoic acid derivatives in medicinal chemistry. The presence of chlorine atoms at the 3 and 5 positions imparts electronic effects that can influence the compound's reactivity and bioavailability. The phenylmethoxy group at the 4 position introduces steric hindrance and additional electronic interactions, making this compound a promising candidate for various biological assays. Researchers have explored its potential as a lead molecule in the development of novel therapeutic agents targeting specific diseases.
The synthesis of Benzoic acid, 3,5-dichloro-4-(phenylmethoxy)-, methyl ester involves a multi-step process that typically begins with the chlorination of a benzoic acid derivative. The introduction of the phenylmethoxy group requires precise control over reaction conditions to ensure regioselectivity. The final step involves esterification to form the methyl ester, which is crucial for enhancing solubility and stability in certain applications.
In terms of physical properties, this compound exhibits a melting point of approximately 120°C and a boiling point around 280°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various chemical reactions. The compound's stability under ambient conditions is remarkable, with no significant degradation observed over extended periods.
The application of this compound extends beyond medicinal chemistry. Recent advancements in material science have explored its use as a precursor in the synthesis of advanced polymers and coatings. The methyl ester functionality allows for easy incorporation into polymer matrices, enhancing their mechanical and thermal properties.
From an environmental perspective, studies have shown that this compound exhibits low toxicity to aquatic organisms under standard testing conditions. Its biodegradation potential is moderate, with microbial activity playing a significant role in its breakdown under aerobic conditions.
In conclusion, Benzoic acid, 3,5-dichloro-4-(phenylmethoxy)-, methyl ester (CAS No: 536974-83-1) is a versatile compound with promising applications in both medicinal and material sciences. Its unique structure and chemical properties make it an invaluable tool for researchers seeking innovative solutions across various industries.
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